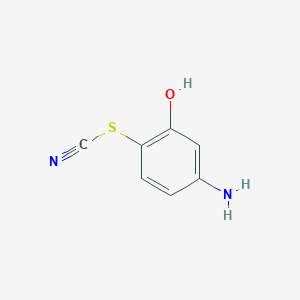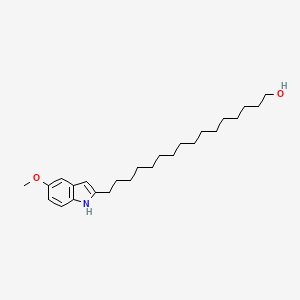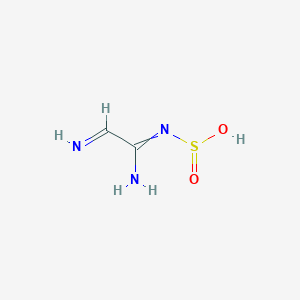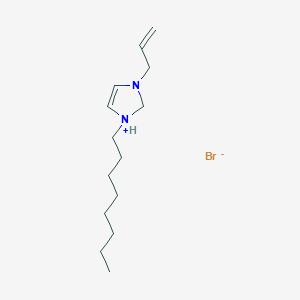
1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound belonging to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-octylimidazole with an appropriate alkylating agent, such as allyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The compound can participate in substitution reactions, where the bromide ion can be replaced by other nucleophiles, forming new imidazolium salts.
Addition: The prop-2-en-1-yl group can undergo addition reactions with electrophiles, leading to the formation of various addition products.
Scientific Research Applications
1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and alkylation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and surfactants.
Mechanism of Action
The mechanism of action of 1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets, such as enzymes and cellular membranes. The compound’s unique structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit specific enzymes, interfering with essential biochemical pathways in microorganisms.
Comparison with Similar Compounds
1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other imidazolium salts, such as:
1-Octyl-3-methylimidazolium bromide: Similar in structure but lacks the prop-2-en-1-yl group, resulting in different chemical properties and applications.
1-Octyl-3-ethylimidazolium bromide:
1-Octyl-3-benzylimidazolium bromide: Features a benzyl group, which significantly alters its chemical behavior and applications compared to the prop-2-en-1-yl derivative.
Properties
CAS No. |
803732-15-2 |
|---|---|
Molecular Formula |
C14H27BrN2 |
Molecular Weight |
303.28 g/mol |
IUPAC Name |
1-octyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C14H26N2.BrH/c1-3-5-6-7-8-9-11-16-13-12-15(14-16)10-4-2;/h4,12-13H,2-3,5-11,14H2,1H3;1H |
InChI Key |
YIMXZFQKQXKCJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[NH+]1CN(C=C1)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



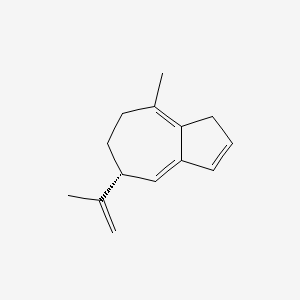
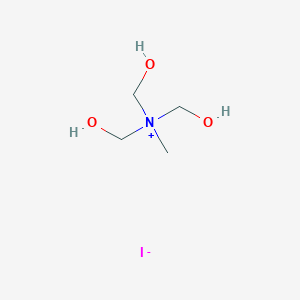

![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
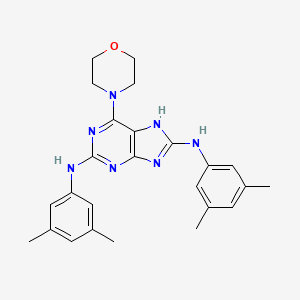
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
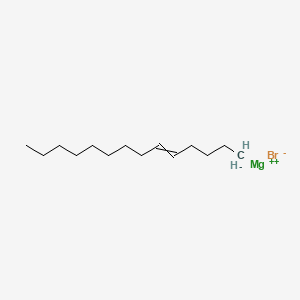
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
